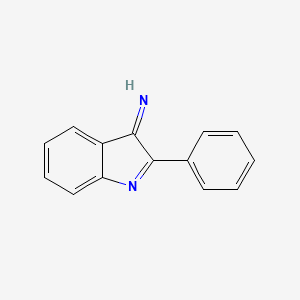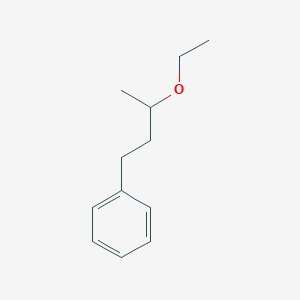![molecular formula C13H11AsN2O6 B14730849 {4-[(4-Nitrobenzoyl)amino]phenyl}arsonic acid CAS No. 5410-63-9](/img/structure/B14730849.png)
{4-[(4-Nitrobenzoyl)amino]phenyl}arsonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[(4-Nitrobenzoyl)amino]phenyl}arsonic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a nitrobenzoyl group attached to an amino phenyl arsonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-Nitrobenzoyl)amino]phenyl}arsonic acid typically involves the reaction of 4-nitrobenzoyl chloride with 4-aminophenylarsonic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing advanced purification methods and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
{4-[(4-Nitrobenzoyl)amino]phenyl}arsonic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The arsonic acid moiety can be reduced to form different arsenic-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro or amino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield {4-[(4-Aminobenzoyl)amino]phenyl}arsonic acid, while oxidation of the arsonic acid moiety can produce arsenic oxides.
Scientific Research Applications
{4-[(4-Nitrobenzoyl)amino]phenyl}arsonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {4-[(4-Nitrobenzoyl)amino]phenyl}arsonic acid involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The arsonic acid moiety can also interact with enzymes and proteins, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
{4-[(4-Aminobenzoyl)amino]phenyl}arsonic acid: Similar structure but with an amino group instead of a nitro group.
{4-[(4-Methylbenzoyl)amino]phenyl}arsonic acid: Contains a methyl group instead of a nitro group.
{4-[(4-Chlorobenzoyl)amino]phenyl}arsonic acid: Contains a chloro group instead of a nitro group.
Uniqueness
{4-[(4-Nitrobenzoyl)amino]phenyl}arsonic acid is unique due to the presence of both a nitrobenzoyl group and an arsonic acid moiety, which confer distinct chemical and biological properties
Properties
CAS No. |
5410-63-9 |
|---|---|
Molecular Formula |
C13H11AsN2O6 |
Molecular Weight |
366.16 g/mol |
IUPAC Name |
[4-[(4-nitrobenzoyl)amino]phenyl]arsonic acid |
InChI |
InChI=1S/C13H11AsN2O6/c17-13(9-1-7-12(8-2-9)16(21)22)15-11-5-3-10(4-6-11)14(18,19)20/h1-8H,(H,15,17)(H2,18,19,20) |
InChI Key |
HPMOKGCXBABFCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)[As](=O)(O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


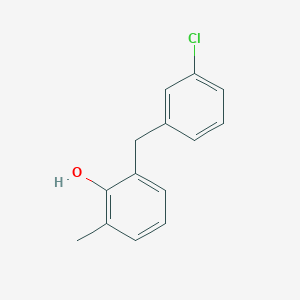
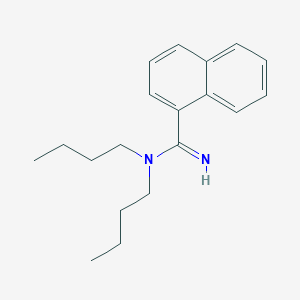
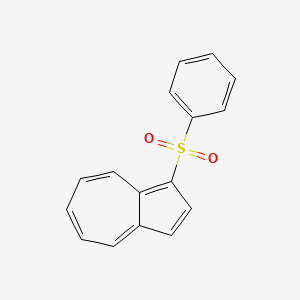

![N-(Cinnamylideneamino)-2-[(cinnamylideneamino)carbamoylmethylsulfanyl]acetamide](/img/structure/B14730810.png)
![s-Benzyl-n-[(2-nitrophenyl)sulfanyl]cysteine](/img/structure/B14730816.png)
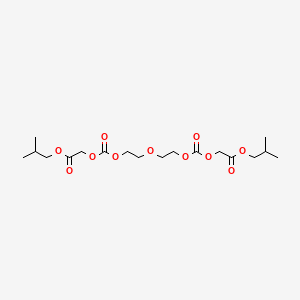
![2,2,6-Trimethyl-1-oxaspiro[2.5]octane](/img/structure/B14730826.png)
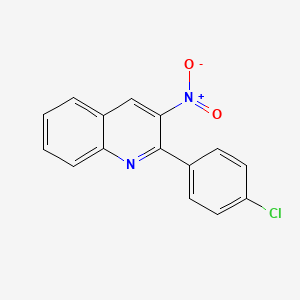
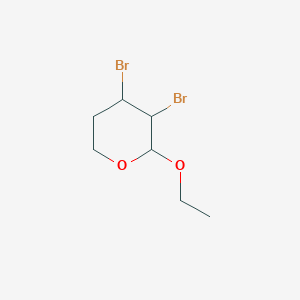
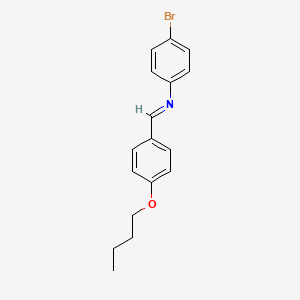
![1-N',3-N'-bis[4-(N'-ethylcarbamimidoyl)phenyl]benzene-1,3-dicarboximidamide;hydrochloride](/img/structure/B14730848.png)
